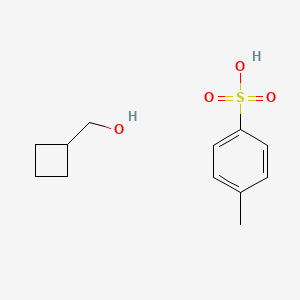

Cyclobutylmethyl 4-methylbenzenesulfonate

Descripción general

Descripción

Cyclobutylmethyl 4-methylbenzenesulfonate is a chemical compound with the CAS Number: 13295-53-9 . It has a molecular weight of 240.32 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H16O3S . The InChI Code for this compound is 1S/C12H16O3S/c1-10-5-7-12 (8-6-10)16 (13,14)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3 .Aplicaciones Científicas De Investigación

Synthesis Applications

- Alkylidenecyclopropanes Synthesis : Cyclobutylmethyl 4-methylbenzenesulfonate derivatives are used in the economical and scalable synthesis of alkylidenecyclopropanes. These compounds are crucial for accessing a variety of alicyclic systems through metal-catalyzed higher-order carbocyclization and cycloisomerization reactions (Ojo et al., 2014).

Chemical Analysis and Studies 2. Molecular Orbital Study : The 4-methylbenzenesulfonate anion, a derivative of this compound, has been extensively studied using ab initio quantum chemical methods. These studies include the recording and analysis of IR and Raman spectra, providing valuable insights into the internal vibrational modes of the anion (Ristova et al., 1999).

Catalytic and Reaction Studies 3. Coupling Reactions of Arylalkynes and Aldehydes : this compound derivatives, such as 1-butyl-3-methyl-1H-imidazolium 4-methylbenzenesulfonate, have been used as effective media for acid-catalyzed coupling reactions. These reactions produce (E)-enones, demonstrating the compound's utility in organic synthesis (Xu et al., 2004).

- Amination Reactions : A diphosphinidenecyclobutene ligand derivative was used in copper-catalyzed amination reactions, showing the potential of this compound derivatives in facilitating these chemical transformations (Gajare et al., 2004).

Materials Science Applications 5. UV Curing Ink Research : Derivatives of this compound have been studied for their application in UV curing inks. This research includes the synthesis of various acid amplifiers and their characterization, demonstrating the compound's utility in materials science (Lee et al., 2006).

Corrosion Inhibition 6. Aluminium Corrosion Inhibition : Quaternary ammonium ionic liquids derived from this compound were evaluated as corrosion inhibitors for aluminum. These studies involved gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy approaches (Nesane et al., 2020).

Propiedades

IUPAC Name |

cyclobutylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-10-5-7-12(8-6-10)16(13,14)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIHFEJHABJCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

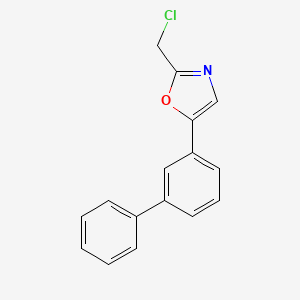

Synthesis routes and methods I

Procedure details

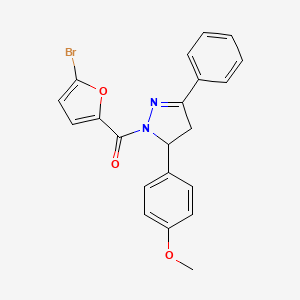

Synthesis routes and methods II

Procedure details

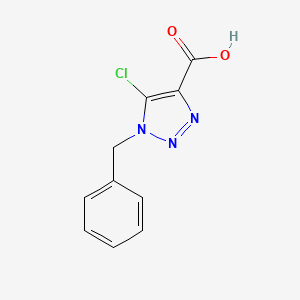

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]methyl]benzoic acid](/img/structure/B2849611.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/no-structure.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2849619.png)

![8-(sec-butyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849624.png)

![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)

![2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide](/img/structure/B2849629.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2849631.png)

![7-hydroxy-N-(4-methoxyphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2849633.png)